1-benzyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
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Overview
Description
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step procedures. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. The reaction conditions may involve the use of various reagents, solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share structural similarities and are also studied for their biological activities.
Methoxybenzenes: These compounds contain methoxy groups and are used in various chemical and biological applications.
Uniqueness
What sets 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE apart is its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C30H32N4O3 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C30H32N4O3/c1-22-19-26(35)28(30(36)34(22)21-23-9-4-3-5-10-23)29(24-11-8-12-25(20-24)37-2)33-17-15-32(16-18-33)27-13-6-7-14-31-27/h3-14,19-20,29,35H,15-18,21H2,1-2H3 |
InChI Key |
IAVGQYDHJTUJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=N5)O |
Origin of Product |
United States |
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